5-Hexyl-3,3-dimethyl-1-cyclopentene
Description
5-Hexyl-3,3-dimethyl-1-cyclopentene (CAS 61142-66-3) is a substituted cyclopentene derivative with the molecular formula C₁₃H₂₄. Its structure features a cyclopentene core substituted with a hexyl group at the C5 position and two methyl groups at the C3 positions (geminal dimethyl groups) .
Properties
CAS No. |
61142-66-3 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
5-hexyl-3,3-dimethylcyclopentene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3 |
InChI Key |
SWOOZOAQRTZTAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(C=C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Strategies for Cyclopentenyl Scaffolds
Recent advances in multicomponent reactions (MCRs) have enabled the efficient synthesis of tetrasubstituted cyclopentenyl scaffolds, which can be adapted for the synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene analogs. A notable example is the Ugi-type MCR employing alkyl-substituted hemiacetals reacting with primary or secondary amines to generate cyclopentenyl structures with high stereoselectivity and good yields.
- Use of alkyl-substituted hemiacetals as bifunctional substrates.
- Reaction with amines and isocyanides to form cyclopentenyl amines.
- Excellent diastereoselectivity and enantiomeric excess (>99% ee).
- Compatibility with alkyl substituents broadens substrate scope beyond aryl groups.
This methodology can be adapted to synthesize cyclopentenyl compounds with hexyl substituents by employing appropriate alkyl hemiacetals bearing hexyl chains. The reaction conditions typically involve mild temperatures and can be performed in one-pot continuous flow setups for scalability.
Representative yields and selectivities from the literature:
| Product Code | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| 2am | 51 | 95:5 | >99% | Aromatic isocyanide substrate |
| 2an | 86 | 99:1 | >99% | Tetrahydrofuran moiety present |
| 2ao–as | 50–73 | 96:4 to >99:1 | - | Peptide and saccharide hybrids |
This approach demonstrates the synthetic versatility and potential for constructing complex cyclopentenyl derivatives, including those with hexyl substituents.
Catalytic Oxidation and Complexation Approaches
Copper(II) complexes have been reported to catalyze oxidation reactions involving alkyl-substituted cycloalkenes, which could be relevant for functionalizing cyclopentene derivatives. Although these reactions focus on oxidation rather than direct synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene, understanding catalyst performance is valuable for designing synthetic routes involving oxidation or rearrangement steps.
Summary Table of Preparation Methods
Analytical Data and Characterization
The compound 5-Hexyl-3,3-dimethyl-1-cyclopentene has been characterized by spectral methods including vapor phase infrared spectroscopy, confirming its molecular structure and purity.
| Parameter | Value |
|---|---|
| Molecular formula | C13H24 |
| Molecular weight | 180.33 g/mol |
| Exact mass | 180.1878 g/mol |
| InChI | InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3 |
| InChIKey | SWOOZOAQRTZTAL-UHFFFAOYSA-N |
| SMILES | C(CCCCC)C1CC(C)(C)C=C1 |
| Vapor Phase IR Score | 0.873962 (validation score) |
This data supports the identity and purity of the compound prepared by the methods discussed.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3,3-dimethyl-1-cyclopentene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond in the cyclopentene ring can yield saturated cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hexyl-3,3-dimethylcyclopentanone or hexyl-3,3-dimethylcyclopentanol.
Reduction: Formation of 5-hexyl-3,3-dimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 5-hexyl-3,3-dimethyl-1-bromocyclopentene.
Scientific Research Applications
5-Hexyl-3,3-dimethyl-1-cyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3,3-dimethyl-1-cyclopentene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS 172612-67-8)
- Core Structure : Cyclopentene with fluorinated (hexafluoro) and aromatic substituents.
- Key Features :
- Applications : Fluorinated cyclopentenes are often explored in optoelectronics due to their electronic properties.
3-Hexylidene-2-morpholino-1-cyclopentene (C₁₅H₂₅NO)
- Core Structure: Cyclopentene with a morpholino (nitrogen-oxygen heterocycle) substituent at C2 and a hexylidene group at C3.
- Key Features: The morpholino group introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Hexylidene (unsaturated alkyl chain) may enhance rigidity or conjugation .
Property Comparison Table
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups :
- Steric Hindrance : Geminal dimethyl groups in 5-hexyl-3,3-dimethyl-1-cyclopentene may restrict access to the cyclopentene double bond, reducing reaction rates compared to less hindered analogs.
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